molecular formula C16H13N3O4S B2988834 N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide CAS No. 476295-59-7

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2988834
CAS No.: 476295-59-7
M. Wt: 343.36
InChI Key: CFLQAGRMIRSSGS-UHFFFAOYSA-N
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Description

N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole ring and a 3-phenoxypropanamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds with broad pharmacological relevance, particularly in antimicrobial and antiparasitic applications.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(8-9-23-12-4-2-1-3-5-12)18-16-17-13-7-6-11(19(21)22)10-14(13)24-16/h1-7,10H,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLQAGRMIRSSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

The 6-nitro group on the benzothiazole ring is a critical pharmacophore in several bioactive compounds. Key analogs and their substituents include:

Compound Name Benzothiazole Substituent Amide Side Chain Biological Target
Target Compound 6-Nitro 3-Phenoxypropanamide Not explicitly stated
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino) acetamide) 6-Nitro 2-(Pyridin-3-yl amino) acetamide Antimicrobial (Gram± bacteria, fungi)
Compound 39 (2-{[(6-nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate) 6-Nitro Phenyl acetate Giardia lamblia (antiparasitic)
Cpd E ((6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid) 6-Nitro Phenyl methanesulfonic acid Low-molecular-weight protein tyrosine phosphatase (LMWPTP)
EP3 Compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) 6-Trifluoromethyl Methoxyphenyl acetamide Not specified

Key Observations :

  • Nitro vs. Trifluoromethyl : The 6-nitro group (electron-withdrawing) is associated with antimicrobial and antiparasitic activity, while 6-trifluoromethyl (also electron-withdrawing) derivatives may exhibit altered target selectivity .
  • Amide Side Chain: The 3-phenoxypropanamide group in the target compound differs from pyridinyl amino (BTC-r), phenyl acetate (Compound 39), and methanesulfonic acid (Cpd E) substituents. These variations influence solubility, target binding, and potency.
Antimicrobial Activity
  • Its pyridinyl amino side chain likely enhances DNA gyrase binding, similar to related benzothiazoles .
  • BTC-j (6-methoxy analog) : Showed MIC values as low as 3.125 µg/mL against E. coli, suggesting that electron-donating groups (e.g., methoxy) may enhance Gram-negative activity .
Antiparasitic Activity
  • Compound 39 : Exhibited an IC50 of 3.515 µM against G. lamblia, 18-fold more potent than metronidazole. The phenyl acetate group may improve membrane permeability or target affinity .
Enzyme Inhibition
  • Cpd E : Inhibited LMWPTP with a Ki of ~1 µM, highlighting the role of the methanesulfonic acid group in enzyme interaction .

Mechanistic Insights

  • DNA Gyrase Inhibition : Benzothiazoles like BTC-r and BTC-j likely target bacterial DNA gyrase, a mechanism supported by docking studies (PDB: 3G75) . The nitro group may stabilize binding via electrostatic interactions.
  • Antiparasitic Action : Compound 39’s phenyl acetate moiety may facilitate penetration into Giardia cysts or inhibit essential parasitic enzymes .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C16H13N3O4S
IUPAC Name: this compound
Molecular Weight: 353.36 g/mol

The compound features a nitro group at the 6th position of the benzothiazole ring, which is known to enhance its biological activity. The phenoxypropanamide moiety contributes to its potential interactions with various biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity: The nitro group is known to contribute to antimicrobial properties by disrupting bacterial cell wall synthesis or function.
  • Cell Proliferation Modulation: The compound may interfere with cellular signaling pathways that regulate cell growth and proliferation, making it a candidate for anticancer research.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study reported that derivatives of benzothiazole, including this compound, showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests its potential use in treating inflammatory diseases. The presence of the nitro group is hypothesized to play a crucial role in modulating inflammatory responses.

Anticancer Potential

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. For example, it has been tested against various cancer cell lines where it displayed cytotoxic effects at certain concentrations.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

Case Studies

  • Study on Antimicrobial Effects:
    A study published in the International Journal of Research in Pharmaceutical Chemistry evaluated several benzothiazole derivatives for their antibacterial properties. Among them, this compound exhibited one of the highest zones of inhibition against Gram-negative bacteria .
  • Anti-inflammatory Research:
    In a recent investigation into anti-inflammatory agents, this compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating its potential therapeutic application in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide and its analogs?

The synthesis typically involves coupling reactions or 1,3-dipolar cycloaddition. For example:

  • 1,3-Dipolar cycloaddition : Reacting azides with alkynes in the presence of Cu(OAc)₂ as a catalyst in a solvent system (e.g., t-BuOH:H₂O). This method ensures regioselectivity for triazole formation .
  • Amide coupling : Condensation of 6-nitro-1,3-benzothiazol-2-amine with activated esters of 3-phenoxypropanoic acid using coupling agents like DCC/DMAP. This method requires careful control of reaction stoichiometry and purification via recrystallization (ethanol or DCM/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, nitro groups at ~1500 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic proton splitting patterns and acetamide methylene signals at δ ~5.4 ppm) .
  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. For example, triclinic P1 space group structures reveal intermolecular N–H⋯N interactions critical for stability .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of N-(6-nitro-1,3-benzothiazol-2-yl) derivatives for antimicrobial targets?

  • Target selection : Prioritize enzymes like DNA gyrase (PDB: 3G75) due to their role in bacterial replication.
  • Software tools : Use V-life MDS 3.5 or AutoDock Vina for docking. Focus on hydrogen bonding (e.g., nitro group interactions with Arg1216) and π-π stacking (benzothiazole with aromatic residues). Validate with MIC assays against E. coli or S. aureus .

Q. What strategies address discrepancies in inhibitory activity data across structurally similar analogs?

  • Substituent effects : Compare nitro- vs. methoxy-substituted derivatives. Nitro groups enhance electron-withdrawing effects, improving binding to enzymes like LMWPTP (Ki ~1.00 μM) but may reduce solubility .
  • Experimental validation : Use orthogonal assays (e.g., enzyme kinetics, cellular assays in HepG2) to confirm activity. Adjust substituents (e.g., sulfonic acid groups) to balance potency and bioavailability .

Q. How does X-ray crystallography inform the structural basis of enzyme inhibition by this compound?

  • Crystallization conditions : Optimize using ethanol/water mixtures to obtain high-resolution data (e.g., 0.98 Å).
  • SHELX refinement : Analyze hydrogen bonds (e.g., N–H⋯O with catalytic residues) and hydrophobic pockets accommodating the phenoxy group. Compare with apo-enzyme structures to identify induced-fit changes .

Q. What methodological considerations are critical for studying nitro group redox behavior in biological systems?

  • Electrochemical assays : Cyclic voltammetry in PBS (pH 7.4) to measure reduction potentials.
  • Bioluminescence imaging : Track nitroreductase activity in hypoxic tumor models. Correlate with cytotoxicity profiles to assess prodrug potential .

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